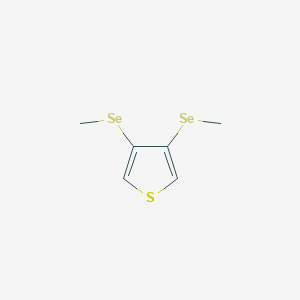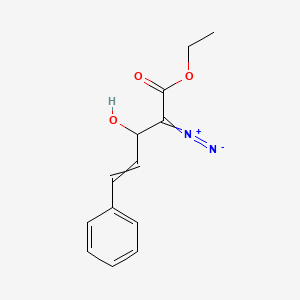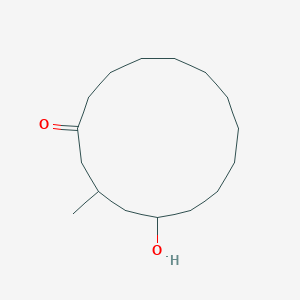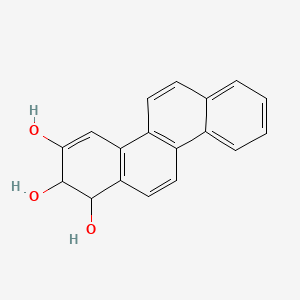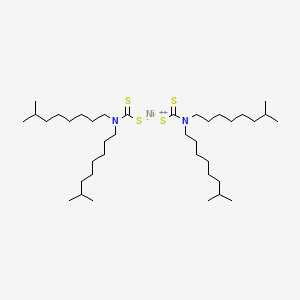
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) is a coordination compound where nickel is complexed with N,N-bis(7-methyloctyl)carbamodithioate ligands. This compound is known for its unique chemical properties and applications in various fields, including industrial processes and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) typically involves the reaction of nickel salts with N,N-bis(7-methyloctyl)carbamodithioate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The ligands are prepared by reacting 7-methyloctylamine with carbon disulfide, followed by the addition of a nickel salt to form the final complex.
Industrial Production Methods
In industrial settings, the production of N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides and other oxidation products.
Reduction: Reduction reactions can convert the nickel(2+) center to a lower oxidation state, often using reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the N,N-bis(7-methyloctyl)carbamodithioate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, hydrazine, and sodium borohydride are commonly used.
Substitution: Ligand exchange reactions often involve the use of other ligands like phosphines, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nickel oxides, while reduction can produce nickel metal or lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of lubricants, rubber additives, and as a stabilizer in plastics.
Wirkmechanismus
The mechanism of action of N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) involves its interaction with molecular targets through coordination chemistry. The nickel center can interact with various substrates, facilitating catalytic reactions. The ligands provide stability and specificity to the complex, allowing it to participate in specific pathways and reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nickel bis(diisononylcarbamodithioato-S,S’): Similar in structure but with different alkyl groups on the ligands.
Nickel bis(dibutyldithiocarbamate): Another nickel complex with dithiocarbamate ligands but different alkyl groups.
Uniqueness
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. The 7-methyloctyl groups provide steric hindrance and electronic effects that influence the compound’s behavior in various reactions and applications.
Eigenschaften
CAS-Nummer |
85298-61-9 |
|---|---|
Molekularformel |
C38H76N2NiS4 |
Molekulargewicht |
748.0 g/mol |
IUPAC-Name |
N,N-bis(7-methyloctyl)carbamodithioate;nickel(2+) |
InChI |
InChI=1S/2C19H39NS2.Ni/c2*1-17(2)13-9-5-7-11-15-20(19(21)22)16-12-8-6-10-14-18(3)4;/h2*17-18H,5-16H2,1-4H3,(H,21,22);/q;;+2/p-2 |
InChI-Schlüssel |
MQVYSKYRIXTLGC-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCN(CCCCCCC(C)C)C(=S)[S-].CC(C)CCCCCCN(CCCCCCC(C)C)C(=S)[S-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol](/img/structure/B14419091.png)
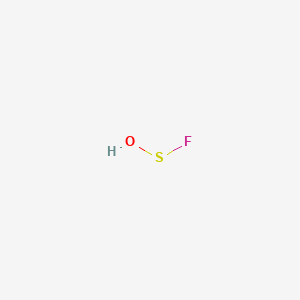
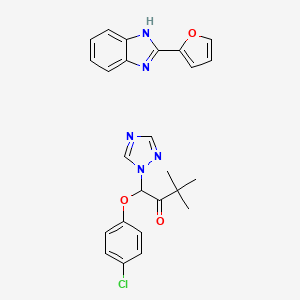

![Ethanone, 1-[2-(2-propenylamino)phenyl]-](/img/structure/B14419099.png)
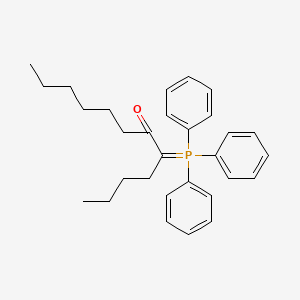
![3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14419109.png)
